molecular formula C15H17NO6 B2389610 5-Carbamoylmethoxy-2-methyl-benzofuran-3-carboxylic acid 2-methoxy-ethyl ester CAS No. 300674-19-5

5-Carbamoylmethoxy-2-methyl-benzofuran-3-carboxylic acid 2-methoxy-ethyl ester

Cat. No. B2389610
CAS RN: 300674-19-5
M. Wt: 307.302
InChI Key: ZDJJECVKWIYDHY-UHFFFAOYSA-N
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Description

5-Carbamoylmethoxy-2-methyl-benzofuran-3-carboxylic acid 2-methoxy-ethyl ester, also known as CX-5461, is a synthetic small molecule that has been identified as a potential anticancer agent. It was discovered through a high-throughput screening approach and has been found to selectively target ribosomal DNA transcription, which is a key process in cancer cell growth and proliferation.

Scientific Research Applications

Synthesis and Characterization

One key aspect of research on benzofuran derivatives involves their synthesis and subsequent characterization, providing foundational knowledge for further applications. For instance, Kumari et al. (2019) detailed the synthesis and antimicrobial screening of benzofuran aryl ureas and carbamates, emphasizing the biological significance of these compounds. Their work illustrates the potential of benzofuran derivatives for antimicrobial applications, hinting at the broad utility of compounds like "5-Carbamoylmethoxy-2-methyl-benzofuran-3-carboxylic acid 2-methoxy-ethyl ester" in biologically relevant contexts (Kumari et al., 2019).

Biological Activities

Another vital area of research encompasses the investigation into the biological activities of benzofuran derivatives. Luo et al. (2005) explored the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from benzofuran-2-one derivatives, identifying specific compounds that exhibited inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This work underscores the therapeutic potential of benzofuran derivatives in treating diseases associated with cholinesterase malfunction, such as Alzheimer's disease (Luo et al., 2005).

Antitumor Potential

Furthermore, Pieters et al. (1999) synthesized a series of dihydrobenzofuran lignans and related compounds, assessing their antitumor potential by inhibiting tubulin polymerization. This research demonstrates the capacity of benzofuran-based compounds to act as antimitotic agents, offering a novel approach to cancer therapy by targeting the microtubule dynamics essential for cell division (Pieters et al., 1999).

properties

IUPAC Name

2-methoxyethyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6/c1-9-14(15(18)20-6-5-19-2)11-7-10(21-8-13(16)17)3-4-12(11)22-9/h3-4,7H,5-6,8H2,1-2H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJJECVKWIYDHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)N)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

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